molecular formula C11H23ClN2O3 B2766497 tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride CAS No. 1922877-33-5

tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride

Cat. No. B2766497
M. Wt: 266.77
InChI Key: GWMFMIODDAQSGA-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1922877-33-5 . It has a molecular weight of 266.77 . The compound is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12;/h9H,4-8,12H2,1-3H3;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 266.77 .

Scientific Research Applications

α-Amidoalkylation of Ambident Nucleophiles

This compound has been utilized in the α-amidoalkylation of ambident nucleophiles, demonstrating the chemical's versatility in synthetic organic chemistry. The study by Dobrev, Benin, and Nechev (1992) explores the stereochemical outcomes of reactions involving tert-Butyl esters and morpholine derivatives, highlighting the compound's role in intricate synthetic pathways (Dobrev, Benin, & Nechev, 1992).

Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives

The compound's utility extends to the novel synthesis of morpholine derivatives, as demonstrated by D’hooghe et al. (2006). Their work showcases the transformation of related structures into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, further contributing to the diversity of morpholine-based compounds with potential applicability in medicinal chemistry and drug development (D’hooghe et al., 2006).

tert-Butoxycarbonylation Reagent

Research by Ouchi et al. (2002) and Saito et al. (2006) introduces a novel tert-butoxycarbonylation reagent, demonstrating the compound's role in the chemoselective protection of amines and phenols. These studies underscore the importance of tert-butyl derivatives in facilitating selective reactions under mild conditions, which is crucial for the synthesis of complex organic molecules (Ouchi et al., 2002); (Saito et al., 2006).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care, as it may pose certain hazards. Always follow safety protocols when handling chemical substances .

Future Directions

The future directions for the use of this compound would depend on the specific field of study or application. It could potentially be used in the synthesis of other compounds, or in various chemical or biological research .

properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12;/h9H,4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMFMIODDAQSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride

CAS RN

1922877-33-5
Record name tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride
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